1-Methyl-1H-benzo[d]imidazol-7-amine
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Overview
Description
1-Methyl-1H-benzo[d]imidazol-7-amine is a chemical compound with the CAS Number: 21577-25-3 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1-methyl-1H-benzo[d]imidazol-7-amine . It is a solid substance .
Synthesis Analysis
The synthesis of 1-Methyl-1H-benzo[d]imidazol-7-amine and its derivatives has been reported in several studies . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a potent PqsR antagonist .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-benzo[d]imidazol-7-amine is represented by the linear formula C8H9N3 . The Inchi Code for this compound is 1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-1H-benzo[d]imidazol-7-amine have been studied in the context of its use as a PqsR antagonist . For example, replacement with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine in compounds abolished pqs inhibitory activity. On the contrary, the 1-methyl-1H-benzo[d]-imidazol-2-amine derivative demonstrated a 15-fold enhancement of activity in the P. aeruginosa PAO1-L laboratory strain .Physical And Chemical Properties Analysis
1-Methyl-1H-benzo[d]imidazol-7-amine is a solid substance . It has a molecular weight of 147.18 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Antimicrobial Activity
7-Amino-1-methyl-1H-benzoimidazole: has been explored for its antimicrobial potential. Compounds with the benzoimidazole scaffold have shown activity against a variety of microbial strains. For instance, silver (I) complexes of benzimidazole were synthesized and screened for their activity against Staphylococcus epidermidis , Staphylococcus aureus , and Candida albicans .
Anti-tubercular Agents
The compound’s derivatives have been evaluated for anti-tubercular activity. A study synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and tested it against Mycobacterium tuberculosis strains, showing promising results in combating tuberculosis .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 1-methyl-1h-benzo[d]imidazol-7-amine, have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity and the biochemical pathway it interacts with.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific molecular and cellular effects would depend on the biological activity it exhibits.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCNMRCNKHJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903076 |
Source
|
Record name | NoName_3664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzo[d]imidazol-7-amine |
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